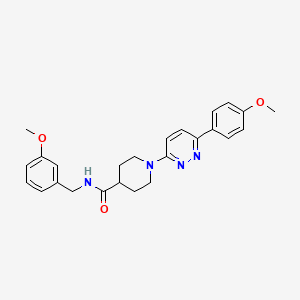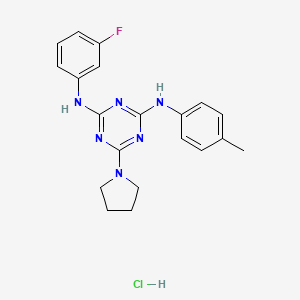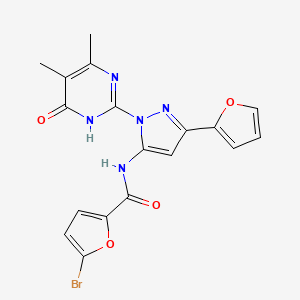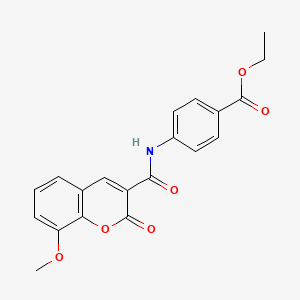
3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound notable for its applications in pharmaceutical and chemical research. Its intricate structure combines a variety of functional groups, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis generally starts with the formation of the imidazolidine-2,4-dione core through cyclization reactions involving suitable diamines and dicarboxylic acids.
Introduction of the 4-oxoquinazolin moiety typically involves multi-step synthesis including acylation and cyclization steps, often under acidic or basic conditions.
Subsequent attachment of the piperidine ring is achieved through nucleophilic substitution reactions, while the final methyl group is added using alkylation reactions with agents like methyl iodide.
Industrial Production Methods
Large-scale synthesis might utilize continuous flow reactors to ensure consistent yield and purity.
Purification methods include recrystallization and chromatography techniques, optimizing solvent use and temperature control to enhance efficiency and reduce impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Oxidative transformations often involve reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: : Reductive reactions utilize agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Substitution reactions might occur under nucleophilic or electrophilic conditions, often involving halides or other leaving groups.
Common Reagents and Conditions
Oxidation: : Catalysts like transition metal oxides or peroxides.
Reduction: : Borohydrides, hydrides, or catalytic hydrogenation.
Substitution: : Halide sources, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidative reactions might lead to the formation of quinazoline N-oxides.
Reductive processes often yield secondary amines or alcohols.
Substitution reactions typically produce derivatives with altered side chains or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Utilized as an intermediate in the synthesis of various complex organic molecules. Biology : Studied for its potential interactions with biological targets such as enzymes and receptors. Medicine : Investigated for its pharmacological activities, including anti-inflammatory and anticancer properties. Industry : Employed in the development of novel materials with specific desired properties.
Wirkmechanismus
The compound's effects are mediated through its ability to interact with molecular targets, such as enzymes involved in metabolic pathways. Binding to these targets can inhibit or modify their activity, leading to therapeutic outcomes in disease models.
Vergleich Mit ähnlichen Verbindungen
Unique Features
The combination of the imidazolidine-2,4-dione core with a 4-oxoquinazolin moiety is less common, providing distinctive biological activities.
Similar Compounds
Compounds with similar structures might include derivatives of imidazolidine or quinazoline, each with their own unique pharmacological profiles and applications.
There you have it—a full breakdown of the compound's preparation, reactions, applications, and unique features. It’s definitely one for the scientific books!
Eigenschaften
IUPAC Name |
3-methyl-1-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-18(27)12-25(20(22)29)14-6-9-23(10-7-14)17(26)8-11-24-13-21-16-5-3-2-4-15(16)19(24)28/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAJZGJTYSIWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Acetylphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2462915.png)
![N-(3-fluoro-4-methylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-2-carboxamide](/img/structure/B2462919.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2462920.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2462924.png)





![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)

